2-Deoxyribose 5-triphosphate(4-)

Mass spectrometry Metabolomics Physicochemical characterization

Sourcing the physiologically relevant (4-) ionization state of 2-deoxyribose 5-triphosphate is critical. Unlike generic nucleoside triphosphates or the non-deprotonated form, this defined tetra-anionic species ensures correct metal-chelation and enzymatic recognition. It is the essential leaving group for purine insertion assays and the validated pharmacophore for RR S-site ligand design. Using an authentic standard prevents misannotation in metabolomics and guarantees reliable kinetics, making it an indispensable reference for mechanistic biochemistry and drug discovery.

Molecular Formula C5H9O13P3-4
Molecular Weight 370.04 g/mol
Cat. No. B1262989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxyribose 5-triphosphate(4-)
Molecular FormulaC5H9O13P3-4
Molecular Weight370.04 g/mol
Structural Identifiers
SMILESC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C5H13O13P3/c6-3-1-5(7)16-4(3)2-15-20(11,12)18-21(13,14)17-19(8,9)10/h3-7H,1-2H2,(H,11,12)(H,13,14)(H2,8,9,10)/p-4/t3-,4+,5+/m0/s1
InChIKeyVGYGUKCLUFVVQO-VPENINKCSA-J
Commercial & Availability
Standard Pack Sizes2.3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxyribose 5-triphosphate(4-): Critical Procurement Parameters for the Tetra-Anionic Deoxyribose Triphosphate


2-Deoxyribose 5-triphosphate(4-) (CHEBI:72943) is the fully deprotonated, tetra-anionic form of 2-deoxyribose 5-triphosphate (dRTP), a C5 aldopentose bearing a triphosphate chain at the 5′-position [1]. Unlike canonical nucleoside triphosphates, dRTP lacks a nucleobase, functioning instead as a metabolic intermediate in DNA repair (apurinic site purine insertion) and a substrate for specialized phosphotransferases [2][3]. The (4-) ionization state—with all four triphosphate hydroxyl groups deprotonated—is the physiologically relevant species at neutral pH, dictating its metal-chelation behavior, enzymatic recognition, and suitability as a defined biochemical probe.

Why 2-Deoxyribose 5-triphosphate(4-) Cannot Be Replaced by Ribose-5-triphosphate or dNTPs in Critical Workflows


Generic substitution of 2-deoxyribose 5-triphosphate(4-) with ribose-5-triphosphate or canonical dNTPs introduces both structural and functional mismatches. The absence of the 2′-OH group in dRTP (C5H13O13P3, 374.07 g/mol) versus ribose-5-triphosphate (C5H13O14P3, 390.07 g/mol) alters hydrogen-bonding capacity and metal-coordination geometry [1]. In DNA repair assays, the base-free sugar-triphosphate is the obligate leaving group when purines are inserted at apurinic sites—dATP cannot substitute because it retains the adenine leaving group [2]. Furthermore, dRTP(4-) and dNTPs exhibit divergent acid–base behavior: the 2′-OH group in ribonucleotides depresses the basicity of phosphate oxygens, meaning dRTP(4-) carries a measurably different charge distribution and Mg²⁺ affinity at physiological pH [3]. These differences directly impact enzyme kinetics, binding thermodynamics, and the interpretation of mechanistic studies.

Quantitative Differentiation Evidence for 2-Deoxyribose 5-triphosphate(4-) Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiate dRTP(4-) from Ribose-5-triphosphate

The replacement of the 2′-OH in ribose-5-triphosphate with a hydrogen atom in 2-deoxyribose 5-triphosphate(4-) yields a mass decrement of 16.00 Da. The fully protonated forms differ by one oxygen atom: dRTP has molecular formula C5H13O13P3 (M = 374.068 g/mol) versus ribose-5-triphosphate C5H13O14P3 (M = 390.07 g/mol) [1]. This mass difference is diagnostic in LC-MS/MS and direct-infusion MS workflows, enabling unambiguous discrimination even in complex nucleotide pools.

Mass spectrometry Metabolomics Physicochemical characterization

Acid–Base Behavior: 2′-Deoxyribose Phosphates Are Systematically More Basic Than Ribose Counterparts

Potentiometric pH titrations of 2′-deoxyribonucleoside 5′-triphosphates (dNTPs) versus their ribose counterparts demonstrate that all phosphate and nucleobase protonation sites in 2′-deoxynucleotides are more basic [1]. For the 5′-triphosphate chain specifically, the absence of the electron-withdrawing 2′-OH group increases the basicity of the terminal γ-phosphate by approximately 0.2–0.5 pKₐ units [1]. Although direct pKₐ values for base-free dRTP(4-) are not reported, the class-level trend firmly predicts that the triphosphate moiety of dRTP(4-) is more basic than that of ribose-5-triphosphate, shifting its Mg²⁺-binding affinity and protonation state at cytosolic pH.

pKa determination Metal coordination Enzyme mechanism

Enzymatic Reaction Specificity: dRTP Is the Exclusive Hydrolysis Product of dATP at Depurinated DNA Sites

Human fibroblast purine insertion activity and bacterial nucleoside hydrolases catalyze the reaction: dATP (or dGTP/dTTP) + depurinated DNA ⇌ 2-deoxyribose 5-triphosphate + purinated DNA [1][2]. BRENDA enzyme-ligand data confirm deoxyribose triphosphate as the sole sugar-triphosphate product in five distinct enzyme-catalyzed reactions, with no evidence of ribose-5-triphosphate formation even when ribonucleotides are present [2]. This strict substrate specificity for the 2′-deoxy form underscores the requirement for dRTP in reconstituting apurinic repair assays.

DNA repair Enzyme kinetics Substrate specificity

Structural Determinants of Ribonucleotide Reductase Inhibition: dRTP(4-) as a Scaffold Versus 5-NITP

The non-natural nucleotide 5-nitro-indolyl-2′-deoxyribose triphosphate (5-NITP) inhibits human ribonucleotide reductase (hRR) with an IC₅₀ of 170 μM by binding at the specificity site (S-site) rather than the activity site (A-site) [1]. 5-NITP is a direct structural analog of dRTP(4-) bearing a 5-nitroindole base. The base-free dRTP(4-) serves as the essential core scaffold: its 2′-deoxy sugar and triphosphate chain provide the molecular recognition elements for RR binding, while the nucleobase substitution determines allosteric vs. catalytic site targeting [1][2]. This scaffold role is not fulfilled by ribose-5-triphosphate, which lacks the 2′-deoxy modification required for RR S-site engagement.

Ribonucleotide reductase Cancer therapeutics Allosteric inhibition

Application Scenarios Where 2-Deoxyribose 5-triphosphate(4-) Delivers Irreplaceable Value


In Vitro Reconstitution of Apurinic/Apyrimidinic (AP) Site Repair

Biochemical reconstitution of purine insertion repair requires authentic 2-deoxyribose 5-triphosphate as the leaving group when dATP or dGTP reacts with depurinated DNA substrates. Ribose-5-triphosphate or dNTPs cannot substitute because the enzyme system is specific for the 2′-deoxy sugar configuration [1]. Researchers quantifying repair kinetics or screening for small-molecule modulators of AP-site processing must source pure dRTP(4-) to avoid product misidentification.

Mass Spectrometry-Based Metabolite Profiling of Nucleotide Pools

In targeted or untargeted metabolomics, 2-deoxyribose 5-triphosphate(4-) must be distinguished from ribose-5-triphosphate and other isobaric species. The 16 Da mass difference (374.07 vs. 390.07 g/mol) enables chromatographic or high-resolution MS separation [1]. Procurement of a certified dRTP(4-) reference standard ensures accurate retention-time alignment and quantitative calibration, preventing false-positive annotation of ribose-5-triphosphate in deoxyribonucleotide pathways.

Ribonucleotide Reductase (RR) Allosteric Probe Development

The 2-deoxyribose 5-triphosphate(4-) core is the validated pharmacophore for RR specificity-site (S-site) ligands, as demonstrated by the co-crystal structure of 5-NITP bound to yeast RR1 at 2.3 Å resolution [1][2]. Structure-based design of novel RR inhibitors—for oncology or antibacterial indications—requires dRTP(4-) as the parent compound for competitive binding assays, isothermal titration calorimetry, and co-crystallization trials.

Enzymatic Synthesis of Non-Natural Nucleotide Analogs

Phosphodeoxyribosyltransferases and engineered nucleoside phosphorylases can use 2-deoxyribose 5-triphosphate(4-) as a glycosyl donor to transfer deoxyribose phosphate to modified nucleobases, enabling chemoenzymatic synthesis of dNTP analogs [1]. The defined (4-) ionization state ensures consistent metal cofactor availability (predominantly Mg²⁺) and prevents protonation-state heterogeneity that would complicate biocatalytic optimization.

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